[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is a chemical compound that features a cyano group attached to a benzyl ring, an isopropyl group attached to an amino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:
Formation of the Cyano Group: The cyano group can be introduced through a cyanation reaction, where a suitable precursor is treated with a cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN) under appropriate conditions.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction, where an isopropyl halide (e.g., isopropyl bromide) reacts with an amine precursor in the presence of a base.
Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
Scientific Research Applications
[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(3-Cyano-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **[(3-Cyano-benzyl)-methyl-amino]-acetic acid
- **[(3-Cyano-benzyl)-ethyl-amino]-acetic acid
- **[(3-Cyano-benzyl)-propyl-amino]-acetic acid
Uniqueness
[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is unique due to the presence of the isopropyl group, which may confer specific chemical and biological properties that differ from its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .
Biological Activity
[(3-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyanobenzyl chloride with isopropylamine followed by acetic acid addition. The overall reaction can be summarized as follows:
This method allows for the introduction of the cyano group, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives containing cyano groups have been shown to inhibit various protein kinases involved in cancer cell proliferation. A study highlighted that certain benzimidazole derivatives with structural similarities demonstrated IC50 values as low as 0.096 μM against multiple cancer cell lines, including PC-3 and HeLa cells .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Analogous compounds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also possess significant antibacterial and antifungal activities. For example, some cyano-containing compounds have shown effectiveness against resistant strains of bacteria, indicating their potential use in treating infections caused by antibiotic-resistant organisms .
Case Studies
- Anticancer Efficacy : A study on a series of cyano-substituted compounds revealed that those similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The most effective compound showed an IC50 value of 0.039 μM against human breast adenocarcinoma cells .
- Neuroprotective Mechanisms : In a neuropharmacological study, compounds with similar structures were evaluated for their ability to prevent neuronal cell death in vitro. The findings suggested that these compounds could activate neuroprotective pathways, thereby reducing oxidative stress-induced damage .
- Antimicrobial Studies : Research into the antimicrobial properties of cyano-containing derivatives indicated that they had significant activity against both Gram-positive and Gram-negative bacteria. One derivative was found to have a minimum inhibitory concentration (MIC) of 1.56 μg/mL against resistant strains of Mycobacterium tuberculosis .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[(3-cyanophenyl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-5-3-4-11(6-12)7-14/h3-6,10H,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLACJWKPTHCIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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